2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole
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Overview
Description
2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of difluoromethyl and nitro groups in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole typically involves the introduction of the difluoromethyl group and the nitro group onto a benzimidazole core. One common method involves the reaction of a suitable benzimidazole precursor with difluoromethylating agents and nitrating agents under controlled conditions. For example, the difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone . The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is 2-(Difluoromethyl)-5-amino-1H-benzo[d]imidazole.
Substitution: The major products formed from nucleophilic substitution reactions depend on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-5-nitro-1H-benzo[d]imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-5-amino-1H-benzo[d]imidazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities .
Properties
IUPAC Name |
2-(difluoromethyl)-6-nitro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYBCQBMLAMMSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621889 |
Source
|
Record name | 2-(Difluoromethyl)-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97273-25-1 |
Source
|
Record name | 2-(Difluoromethyl)-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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